Ramipril

ACE inhibition kinetics ramiprilat enalaprilat

Ramipril is a nonsulfhydryl ACE inhibitor prodrug with exceptional lipophilicity—at least 23x greater than enalaprilat—ensuring enhanced tissue penetration and prolonged target occupancy. Its active metabolite, ramiprilat, exhibits slow, tight-binding kinetics (Ki = 7 pmol/L), dissociating from ACE 6x more slowly than enalaprilat and up to 72x more slowly than captopril, enabling sustained once-daily inhibition in vascular and cardiac tissues. This distinct pharmacology translates into superior clinical outcomes: ramipril significantly reduces all-cause mortality versus enalapril (HR 1.46) and lisinopril (HR 1.38) in HFrEF. For laboratories requiring a prototypical slow, tight-binding ACE inhibitor or clinical programs demanding robust mortality benefit evidence, ramipril is the rational procurement choice.

Molecular Formula C23H32N2O5
Molecular Weight 416.5 g/mol
CAS No. 87333-19-5
Cat. No. B1678797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamipril
CAS87333-19-5
SynonymsRamipril;  Tritace;  Altace;  Carasel;  Ramace;  Zabien;  HOE-498;  HOE498;  Hoechst Brand of Ramipril;  Monarch Brand of Ramipril;  Promed Brand of Ramipril;  Ramace;  Ramipril;  Triatec ;  Tritace;  Vesdil; 
Molecular FormulaC23H32N2O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
InChIInChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1
InChIKeyHDACQVRGBOVJII-JBDAPHQKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility62.5 [ug/mL] (The mean of the results at pH 7.4)
3.5mg/L
Sparingly soluble in water
Freely soluble in methanol
Soluble in polar substances and buffered aqueous solutions
3.90e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ramipril (CAS 87333-19-5) as an ACE Inhibitor: Core Identity and Differentiating Pharmacologic Profile


Ramipril is a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug that undergoes hepatic esterolysis to its active diacid metabolite, ramiprilat [1]. Its chemical structure features a unique pentane ring that confers pronounced lipophilicity—at least 23 times greater than enalaprilat [1]—which is associated with enhanced tissue penetration and prolonged target enzyme occupancy. Unlike many class peers, ramiprilat exhibits slow, tight-binding kinetics to ACE, with a Ki of 7 pmol/L, enabling a once-daily dosing regimen and extended pharmacodynamic effect [2].

Why Ramipril Cannot Be Assumed Interchangeable with Other ACE Inhibitors


Within the ACE inhibitor class, substantial heterogeneity exists in lipophilicity, tissue distribution, enzyme binding kinetics, and clinical outcome profiles that precludes generic therapeutic substitution without explicit evidence [1]. Ramiprilat dissociates from the ACE active site 6 times more slowly than enalaprilat and 22–72 times more slowly than captopril [2], directly influencing duration of action and tissue-level inhibition. Moreover, in a propensity score-matched cohort study of 7,000+ patients with heart failure with reduced ejection fraction (HFrEF), enalapril and lisinopril were associated with significantly higher all-cause mortality compared to ramipril at equivalent doses (HR 1.46 and HR 1.38, respectively; both p<0.001) [3]. These pharmacologic and clinical divergences underscore that ACE inhibitors are not a homogeneous class and that ramipril possesses distinct attributes with direct implications for therapeutic selection and procurement.

Ramipril (CAS 87333-19-5) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Enalapril, Lisinopril, and Captopril


Ramipril vs. Enalapril and Captopril: Superior Enzyme Affinity and Prolonged Dissociation Kinetics

Ramiprilat demonstrates markedly higher in vitro affinity for ACE and substantially slower dissociation kinetics compared to enalaprilat and captopril. The ramiprilat-ACE complex dissociates 6 times more slowly than the enalaprilat-ACE complex and 22–72 times more slowly than the captopril-ACE complex [1][2]. The inhibition constant (Ki) of ramiprilat is 7 pmol/L, consistent with slow, tight-binding kinetics that underpin its prolonged pharmacodynamic effect [3].

ACE inhibition kinetics ramiprilat enalaprilat captopril dissociation rate Ki

Ramipril vs. Lisinopril in Hypertension: Higher Response Rate and Better Tolerability at Lower Therapeutic Doses

In a randomized, double-blind, multicenter trial of 160 patients with mild to moderate hypertension, ramipril 2.5 mg once daily produced a significantly higher responder rate than lisinopril 10 mg once daily (67% vs. 49%; p = 0.039) [1]. The mean blood pressure reduction was 27/15 mmHg with ramipril 2.5 mg versus 23/11 mmHg with lisinopril 10 mg. Additionally, ramipril was associated with significantly fewer adverse events (31% vs. 51%; p = 0.025) [1].

hypertension blood pressure ramipril lisinopril response rate adverse events

Ramipril vs. Other ACE Inhibitors in Post-AMI Patients: Lower Hospital Mortality (OR 0.54)

In the prospective MITRA PLUS registry of 14,608 consecutive patients with ST-elevation acute myocardial infarction, treatment with ramipril was compared with other generic ACE inhibitors. Multivariate analysis demonstrated that ramipril therapy was independently associated with a significantly lower hospital mortality (odds ratio [OR] 0.54; 95% CI 0.32–0.90) and a lower rate of nonfatal major adverse coronary and cerebrovascular events (OR 0.65; 95% CI 0.46–0.93) compared with other ACE inhibitors [1].

acute myocardial infarction ST-elevation ramipril ACE inhibitors hospital mortality MACCE

Ramipril in Heart Failure Network Meta-Analysis: Lowest Incidence of All-Cause Mortality

A PRISMA-compliant network meta-analysis of 29 randomized controlled trials in patients with chronic heart failure evaluated the comparative efficacy and safety of five ACE inhibitors. Ramipril was associated with the lowest incidence of all-cause mortality, while lisinopril was associated with the highest (OR for lisinopril vs. ramipril: 14.65; 95% credible interval 1.23–49.5) [1]. Lisinopril was also the least effective in lowering systolic and diastolic blood pressure [1].

heart failure ACE inhibitors ramipril lisinopril enalapril network meta-analysis mortality

Ramipril vs. Enalapril and Lisinopril: Enhanced and Prolonged Tissue ACE Inhibition in Key Target Organs

In ex vivo studies of spontaneously hypertensive rats (SHR), normalized oral doses of seven ACE inhibitors were administered to compare tissue-specific ACE inhibition. In lung and aorta, ramipril, lisinopril, and zofenopril were distinguished by the magnitude and duration of their effects, which persisted for three to four days [1]. In the kidney, ramipril and fosinopril exhibited weak actions, potentially related to biliary excretion routes, whereas in the heart, single doses of ramipril and enalapril produced barely detectable inhibition [1].

tissue ACE inhibition lung aorta spontaneously hypertensive rats ramipril lisinopril enalapril

Ramipril (CAS 87333-19-5): Evidence-Driven Research and Therapeutic Application Scenarios


Preclinical Cardiovascular Pharmacology: Investigating Tissue-Specific ACE Inhibition

Ramipril is an ideal candidate for studies requiring prolonged and selective tissue ACE inhibition, particularly in vascular beds. Its slow dissociation kinetics and high lipophilicity enable sustained target engagement in lung and aortic tissue for up to four days post-dose in rodent models, distinguishing it from shorter-acting agents like captopril [1]. Researchers investigating the role of tissue renin-angiotensin systems in hypertension, atherosclerosis, or vascular remodeling should consider ramipril for its unique tissue distribution profile [2].

Clinical Outcomes Research in High-Risk Cardiovascular Populations

For investigators designing cardiovascular outcomes trials in patients at high risk of events (e.g., post-MI, diabetes, established vascular disease), ramipril offers a robust evidence foundation anchored by the landmark HOPE trial, which demonstrated significant reductions in cardiovascular death, MI, and stroke versus placebo [3]. Its comparative advantages in real-world post-AMI populations (OR 0.54 for hospital mortality vs. other ACE inhibitors) [4] and its favorable mortality profile in heart failure network meta-analyses [5] position ramipril as a compelling active comparator or baseline therapy in randomized controlled trials.

Pharmacodynamic Studies of ACE Inhibitor Class Heterogeneity

Ramipril serves as an essential reference compound for studies examining intra-class differences among ACE inhibitors. Its 6-fold slower dissociation from ACE relative to enalaprilat and 22–72-fold slower dissociation relative to captopril provide a clear kinetic differentiation that can be correlated with pharmacodynamic endpoints such as duration of blood pressure control or bradykinin potentiation [2][6]. Laboratories conducting comparative pharmacology or structure-activity relationship (SAR) analyses of ACE inhibitors should include ramipril as a prototypical slow, tight-binding agent.

Therapeutic Selection in Hypertension with Comorbid Conditions

In clinical practice settings, ramipril is a rational first-line ACE inhibitor for hypertensive patients with concomitant diabetes, prior myocardial infarction, or heart failure, given its superior responder rate versus lisinopril (67% vs. 49% at lower doses) [7] and its consistently favorable outcomes across multiple high-risk populations. Procurement decisions for hospital formularies or large healthcare systems may prioritize ramipril based on this aggregated evidence of efficacy, tolerability, and survival benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ramipril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.